molecular formula C8H6FNO5 B2690792 3-Fluoro-2-nitrophenoxyacetic acid CAS No. 1592955-55-9

3-Fluoro-2-nitrophenoxyacetic acid

Cat. No.: B2690792
CAS No.: 1592955-55-9
M. Wt: 215.136
InChI Key: ICGSJWFPVDBNPW-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrophenoxyacetic acid is a chemical compound with the molecular formula C8H6FNO5 and a molecular weight of 215.14 . It is used in various applications, including as a reagent in chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorine atom, a nitro group, and a phenoxyacetic acid group attached to a benzene ring . The exact spatial arrangement of these groups can influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 385.8±27.0 °C and a predicted density of 1.529±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 2.81±0.10 .

Scientific Research Applications

Fluorescent Indicators for Biological Applications

Researchers have synthesized a group of fluorescent indicators for measuring cytosolic free Ca2+ concentrations in biological systems. These indicators, derived from the combination of a tetracarboxylate chelating site with xanthene chromophores, show significant fluorescence enhancement upon calcium binding, making them suitable for fluorescence microscopy and flow cytometry. Although the specific compound "3-Fluoro-2-nitrophenoxyacetic acid" was not directly mentioned, the development of such fluorescent indicators highlights the broader context of research into fluorescent compounds for biological imaging and measurement (Minta, Kao, & Tsien, 1989).

Synthesis Methodologies for Organic Compounds

The synthesis of complex organic compounds often involves the use of specific functionalized intermediates. For instance, the synthesis of "3-Fluoro-4-nitrophenol" from 2,4-difluoronitrobenzene through methoxylation and demethylation processes illustrates the intricate steps involved in the chemical synthesis of fluorinated compounds. This research provides insights into the manipulation of molecular structures to achieve desired chemical properties, showcasing the relevance of such methodologies in the synthesis of compounds similar to "this compound" (Zhang Zhi-de, 2011).

Properties

IUPAC Name

2-(3-fluoro-2-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c9-5-2-1-3-6(8(5)10(13)14)15-4-7(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGSJWFPVDBNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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